molecular formula C13H19Cl3N2O B021028 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride CAS No. 106261-64-7

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride

Cat. No. B021028
M. Wt: 325.7 g/mol
InChI Key: DDKLQZDSVJKYLJ-UHFFFAOYSA-N
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Patent
US08912325B2

Procedure details

A mixture of 4-(4-methylpiperazin-1-ylmethyl) benzoic acid dihydrochloride (150 g), thionyl chloride (600 ml) and N,N-dimethylformamide (37.2 ml) was refluxed for 20 hours. After completion of reaction, the reaction mass was distilled out completely under vacuum to give residue which was diluted with dichloromethane (300 ml). The solid thus precipitated was filtered and washed to give 135 g of the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1.S(Cl)([Cl:22])=O.CN(C)C=O>ClCCl>[ClH:22].[ClH:1].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([Cl:22])=[O:16])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
Cl.Cl.CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1
Name
Quantity
600 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
37.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mass was distilled out completely under vacuum
CUSTOM
Type
CUSTOM
Details
to give residue which
CUSTOM
Type
CUSTOM
Details
The solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)CC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 135 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.